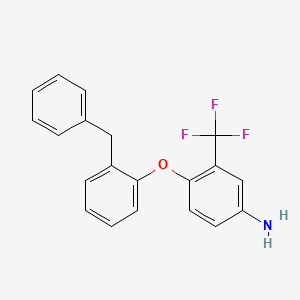

4-(2-Benzylphenoxy)-3-(trifluoromethyl)aniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

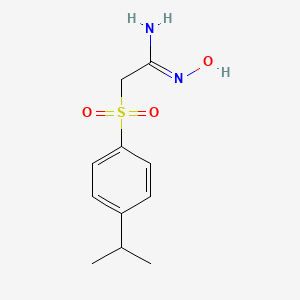

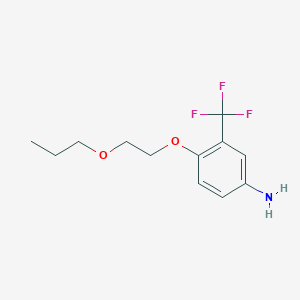

“4-(2-Benzylphenoxy)-3-(trifluoromethyl)aniline” is a chemical compound with the molecular formula C20H16F3NO and a molecular weight of 343.34 .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzylphenoxy group and a trifluoromethyl group attached to an aniline base . The presence of these groups could influence the compound’s reactivity and properties.Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 343.34 . Other properties such as boiling point, melting point, and density were not available in the sources I found.Aplicaciones Científicas De Investigación

Metabolic Pathways and Biotransformation

Aniline and its derivatives undergo various metabolic processes, including hydroxylation, N-acetylation, and conjugation, which are crucial for understanding their toxicity, environmental fate, and potential therapeutic applications. For instance, the urinary metabolites of 3,3-dimethyl-1-phenyltriazene in rats, including aniline and hydroxyaniline derivatives, highlight the significance of metabolic pathways in assessing the impact of chemical exposure (Kolar & Schlesiger, 1976). Similarly, the metabolism of 1-(4-chlorophenyl)-3,3-dimethyltriazene into 3-chloro-4-hydroxyaniline in rats through intramolecular hydroxylation-induced chlorine migration demonstrates the complexity of aniline derivative biotransformation (Kolar & Schlesiger, 1975).

Enzymatic Activity and Toxicity

The interaction of aniline derivatives with cytochrome P450 enzymes and their effects on enzymatic activity are critical for understanding their toxicity and potential therapeutic uses. For example, the study on the influence of cytochrome P450 mixed-function oxidase induction on the acute toxicity of aniline to rainbow trout emphasizes the role of metabolic activation in the toxicity of aromatic amines (Hermens et al., 1990).

Implications for Disease Pathogenesis

The metabolic activation of aniline to reactive metabolites by phagocytes and their recognition by T cells suggest implications for the pathogenesis of diseases like toxic oil syndrome. This highlights the potential of aniline derivatives in studying autoimmune and allergic reactions (Wulferink et al., 2001).

Propiedades

IUPAC Name |

4-(2-benzylphenoxy)-3-(trifluoromethyl)aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16F3NO/c21-20(22,23)17-13-16(24)10-11-19(17)25-18-9-5-4-8-15(18)12-14-6-2-1-3-7-14/h1-11,13H,12,24H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDYGPCNJSSSYDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC=CC=C2OC3=C(C=C(C=C3)N)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16F3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-{2-butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl}acetate](/img/structure/B3170936.png)

![N-[4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B3170947.png)

![5-({[4-(4-Fluoro-3-methylphenyl)-1,3-thiazol-2-yl]amino}methylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B3170948.png)

![N-[2-(1H-indol-3-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]thiourea](/img/structure/B3170970.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-2-(1H-indol-3-yl)-2-oxoacetamide](/img/structure/B3170973.png)

![4-([1,1'-Biphenyl]-2-yloxy)-3-(trifluoromethyl)-phenylamine](/img/structure/B3171005.png)